- Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridinesSynthesis, 2007, (20), 3247-3251,
Cas no 932-35-4 (3-hydroxypyridine-2-carbonitrile)

3-hydroxypyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxypicolinonitrile
- 3-Hydroxypyridine-2-carbonitrile
- 2-Cyano-3-hydroxypyridine
- 2-Cyano-3-hydroxpyridine
- 2-Pyridinecarbonitrile, 3-hydroxy-
- 2-cyano-3-pyridinol
- 3-Hydroxy-2-cyanopyridine
- Hydroxycyanazin
- PubChem9231
- 2-Cyano-3-hydroxy pyridine
- KSC494M0R
- XTVFTOVNAKNVQK-UHFFFAOYSA-
- 3-Hydroxy-2-pyridinecarbonitrile
- XTVFTOVNAKNVQK-UHFFFAOYSA-N
- 3-hydroxy-pyridine-2-carbonitrile
- STL556711
- SBB065308
- BBL102902
- 3-Hydroxy-2-pyridinecarbonitrile (ACI)
- Picolinonitrile, 3-hydroxy- (7CI, 8CI)
- 2-Cyano-3-pyridinol; 3-Hydroxy-2-cyanopyridine; 3-Hydroxypicolinonitrile; 3-Hydroxy-2-pyridinecarbonitrile; 3-Hydroxy-(7CI,8CI)picolinonitrile;
- EINECS 213-251-8
- InChI=1/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
- 3-Hydroxy-2-pyridinecarbonitrile, AldrichCPR
- 932-35-4
- SY031451
- EN300-188548
- DB-217271
- SCHEMBL304561
- W-100247
- CS-W011210
- MFCD01646135
- PS-5915
- NS00039535
- DTXSID10239324
- AKOS005199046
- BP-12591
- AC-907/34117002
- C1664
- O11015
- PB43869
- 3-hydroxypyridine-2-carbonitrile
-
- MDL: MFCD01646135
- インチ: 1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
- InChIKey: XTVFTOVNAKNVQK-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(O)=CC=CN=1
計算された属性
- せいみつぶんしりょう: 120.03200
- どういたいしつりょう: 120.032362755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 56.9
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- ふってん: 429.2°C at 760 mmHg
- PSA: 56.91000
- LogP: 0.65888
- ようかいせい: 未確定
3-hydroxypyridine-2-carbonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H301+H311+H331
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501
- 危険物輸送番号:3439
- 危険カテゴリコード: 20/21/22-36/37/38-41-37/38-22
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R20/21/22
- 危険レベル:6.1
- 包装グループ:III
3-hydroxypyridine-2-carbonitrile 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-hydroxypyridine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121284-10G |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 97% | 10g |
¥ 534.00 | 2023-04-12 | |
Chemenu | CM175887-25g |
2-Cyano-3-hydroxypyridine |
932-35-4 | 98% | 25g |
$196 | 2022-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-25g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 25g |
5103.0CNY | 2021-07-07 | |
Enamine | EN300-188548-0.1g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 95% | 0.1g |
$19.0 | 2023-09-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-5g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 5g |
1266.0CNY | 2021-07-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046940-5g |
3-Hydroxypicolinonitrile |
932-35-4 | 98% | 5g |
¥228.00 | 2024-04-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032674-25g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 25g |
¥849 | 2024-05-20 | |
TRC | C987963-1g |
2-Cyano-3-hydroxypyridine |
932-35-4 | 1g |
$ 75.00 | 2022-06-06 | ||
Matrix Scientific | 021371-25g |
2-Cyano-3-hydroxypyridine, 98% |
932-35-4 | 98% | 25g |
$314.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1095984-25G |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 97% | 25g |
$110 | 2024-05-23 |
3-hydroxypyridine-2-carbonitrile 合成方法
ごうせいかいろ 1
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3
- Preparation of cyanopyridine compounds from furfural derivatives by cyanation, oxidation, and halogenation, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
- Method for synthesis of 3-hydroxy-2-picolinic acid and derivatives thereof from 3-hydroxypyridine and its derivatives via oxidation, cyanation and hydrolysis, China, , ,
ごうせいかいろ 5
- Preparation of derivatives of 3-hydroxypicolinic acid from furfuralActa Chemica Scandinavica, 1965, 19(5), 1147-52,
ごうせいかいろ 6
ごうせいかいろ 7
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids via acetylation of 4-alkoxy-3-acetoxypicolinic acids under Schotten-Baumann reaction conditions, World Intellectual Property Organization, , ,
ごうせいかいろ 8
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,
ごうせいかいろ 9
- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridinesOrganic Letters, 2005, 7(4), 577-579,
ごうせいかいろ 10
ごうせいかいろ 11
- Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activityJournal of Medicinal Chemistry, 1974, 17(10), 1065-71,
ごうせいかいろ 12
- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,
ごうせいかいろ 13
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,
ごうせいかいろ 14
- Regioselective cyanation of 3-substituted pyridine 1-oxidesHeterocycles, 1984, 22(1), 93-6,
ごうせいかいろ 15
- Trimethylsilanol as a leaving group; III. A simple one-step conversion of aromatic heterocyclic N-oxides to α-cyano aromatic N-heterocyclesSynthesis, 1983, (4), 316-19,
3-hydroxypyridine-2-carbonitrile Raw materials
- 2-Furanacetonitrile, α-amino-, hydrobromide (1:1)
- 2-(furan-2-yl)-2-(methylamino)acetonitrile hydrochloride
- 3-Hydroxypyridine N-Oxide
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
- 3-hydroxypyridine-2-carbaldehyde
- a-amino-2-Furanacetonitrile
- 3-nitropyridine-2-carbonitrile
- trimethylsilanecarbonitrile
3-hydroxypyridine-2-carbonitrile Preparation Products
3-hydroxypyridine-2-carbonitrileに関する追加情報
3-Hydroxypyridine-2-Carbonitrile: A Comprehensive Overview
3-Hydroxypyridine-2-carbonitrile (CAS No. 932-35-4) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial fields. This compound, also referred to as 6-hydroxypicolinonitrile, belongs to the class of pyridine derivatives and is characterized by its hydroxyl and cyano groups attached to the pyridine ring. The combination of these functional groups imparts unique chemical properties that make it valuable in numerous applications.
The synthesis of 3-hydroxypyridine-2-carbonitrile has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic chemistry have enabled the development of efficient synthetic routes, such as the use of transition metal catalysts and microwave-assisted reactions. These innovations have not only improved yield but also reduced reaction times, making the compound more accessible for large-scale production.
One of the most notable applications of 3-hydroxypyridine-2-carbonitrile is in the field of pharmaceutical chemistry. The compound serves as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders. Its ability to act as a building block for more complex structures has made it indispensable in drug discovery pipelines.
In addition to its role in pharmaceuticals, 3-hydroxypyridine-2-carbonitrile has found applications in agricultural chemistry. Researchers have investigated its potential as a plant growth regulator and a component in agrochemical formulations. Recent studies have highlighted its ability to enhance crop resilience against environmental stressors, making it a promising candidate for sustainable agriculture practices.
The electronic properties of 3-hydroxypyridine-2-carbonitrile also make it an interesting material for applications in electrochemistry and materials science. Its ability to act as an electron-deficient aromatic system has led to its use in the development of novel materials for energy storage devices, such as supercapacitors and batteries. Ongoing research is focused on improving its conductivity and stability for practical applications.
From an environmental perspective, 3-hydroxypyridine-2-carbonitrile has been studied for its role in pollution control. Its ability to adsorb heavy metal ions from aqueous solutions has been explored, offering potential solutions for water purification technologies. Recent findings suggest that functionalized derivatives of this compound could significantly enhance their adsorption capacities, making them suitable for large-scale environmental remediation efforts.
Despite its wide-ranging applications, the synthesis and characterization of 3-hydroxypyridine-2-carbonitrile continue to be areas of active research. Scientists are increasingly focusing on green chemistry principles to develop more sustainable methods for its production. The use of renewable feedstocks and energy-efficient processes is expected to play a pivotal role in shaping the future of this compound's manufacturing.
In conclusion, 3-hydroxypyridine-2-carbonitrile (CAS No. 932-35-4) is a multifaceted compound with immense potential across diverse industries. Its unique chemical properties, coupled with ongoing advancements in synthesis and application development, ensure that it remains a focal point for scientific innovation. As research progresses, new opportunities are likely to emerge, further solidifying its importance in both academic and industrial settings.
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